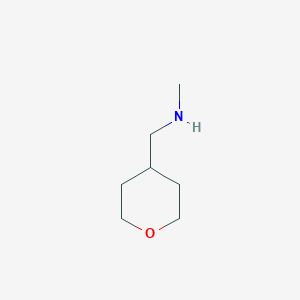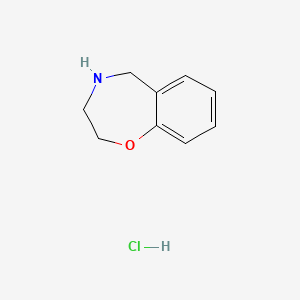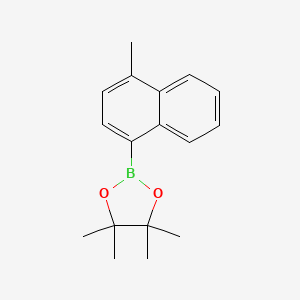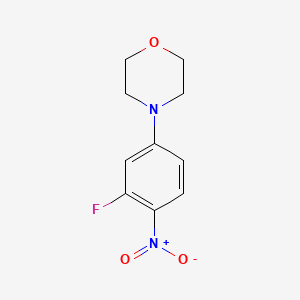
4-(3-Fluoro-4-nitrophényl)morpholine
Vue d'ensemble
Description
4-(3-Fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, a heterocyclic amine, and features a fluorine and nitro group attached to a phenyl ring
Applications De Recherche Scientifique
4-(3-Fluoro-4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
It is known that the strong electron-withdrawing nitro group in this compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It is known that fluoro-nitrophenyl compounds can undergo various reactions, leading to changes in different biochemical pathways .
Pharmacokinetics
As a research chemical, its bioavailability and pharmacokinetic profile are still under investigation .
Result of Action
Some related compounds have shown antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Analyse Biochimique
Biochemical Properties
4-(3-Fluoro-4-nitrophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and transcription . The interaction between 4-(3-Fluoro-4-nitrophenyl)morpholine and topoisomerase II involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of 4-(3-Fluoro-4-nitrophenyl)morpholine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-(3-Fluoro-4-nitrophenyl)morpholine has been observed to induce apoptosis, or programmed cell death, by activating the caspase pathway . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, 4-(3-Fluoro-4-nitrophenyl)morpholine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of topoisomerase II, as mentioned earlier. This binding interaction prevents the enzyme from performing its normal function, leading to the accumulation of DNA breaks and ultimately cell death . Furthermore, 4-(3-Fluoro-4-nitrophenyl)morpholine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Fluoro-4-nitrophenyl)morpholine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Fluoro-4-nitrophenyl)morpholine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of 4-(3-Fluoro-4-nitrophenyl)morpholine can lead to sustained inhibition of topoisomerase II and other cellular targets, resulting in significant cellular damage and apoptosis.
Dosage Effects in Animal Models
The effects of 4-(3-Fluoro-4-nitrophenyl)morpholine in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily target specific cellular pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing significant adverse effects. It is crucial to determine the optimal dosage range for 4-(3-Fluoro-4-nitrophenyl)morpholine to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
4-(3-Fluoro-4-nitrophenyl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 4-(3-Fluoro-4-nitrophenyl)morpholine, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 4-(3-Fluoro-4-nitrophenyl)morpholine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of 4-(3-Fluoro-4-nitrophenyl)morpholine within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-(3-Fluoro-4-nitrophenyl)morpholine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and nuclear proteins, or to the mitochondria to influence cellular metabolism . The subcellular localization of 4-(3-Fluoro-4-nitrophenyl)morpholine can determine its specific biological effects and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with morpholine. The reaction is carried out under neat conditions, where morpholine displaces one of the fluorine atoms on the benzene ring. The reaction mixture is heated to 60–65°C and stirred for 10 hours .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of catalysts and solvents can also be explored to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron and ammonium chloride in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(3-Fluoro-4-aminophenyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar structure but with the fluorine atom in a different position.
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.
Uniqueness
4-(3-Fluoro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the fluorine and nitro groups on the phenyl ring provides distinct electronic properties that can be exploited in various applications.
Propriétés
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVXZXWWCKAODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624280 | |
| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-62-3 | |
| Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

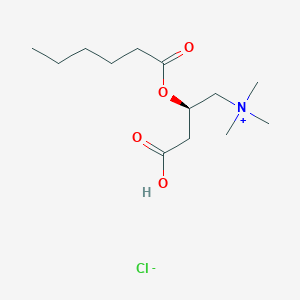
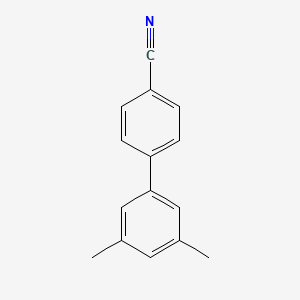
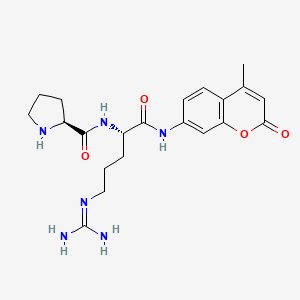
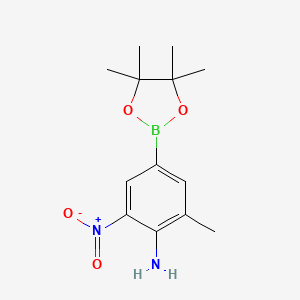
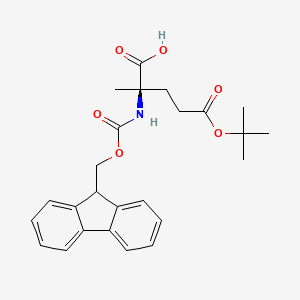
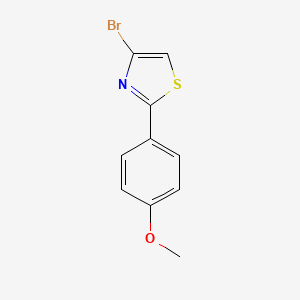
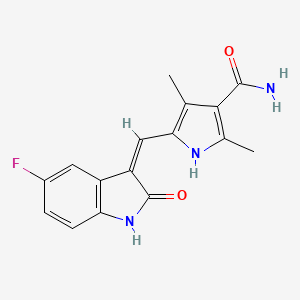
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
